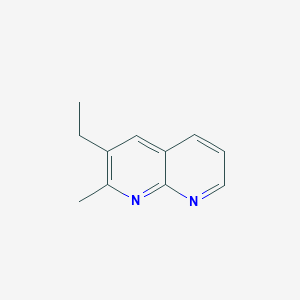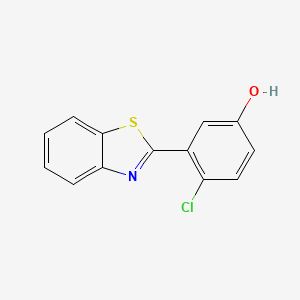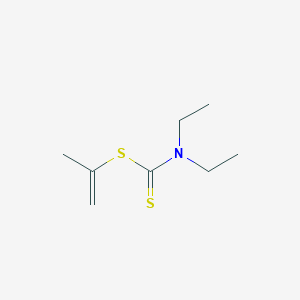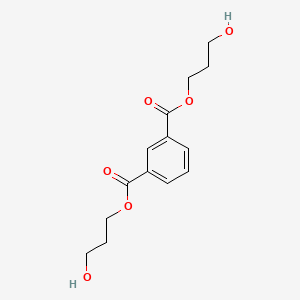
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C14H18O6 . It is a derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with 3-hydroxypropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxyl groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of bis(3-hydroxypropyl) benzene-1,3-dimethanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its ability to form stable polymers makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,2-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,5-dicarboxylate
Comparison: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is unique due to the position of the ester groups on the benzene ring. This positioning affects the compound’s reactivity and the properties of the polymers formed from it. Compared to its isomers, this compound often exhibits different mechanical and thermal properties, making it suitable for specific applications .
Properties
CAS No. |
60956-42-5 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
bis(3-hydroxypropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c15-6-2-8-19-13(17)11-4-1-5-12(10-11)14(18)20-9-3-7-16/h1,4-5,10,15-16H,2-3,6-9H2 |
InChI Key |
SZQOVRVUEBDBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCCCO)C(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


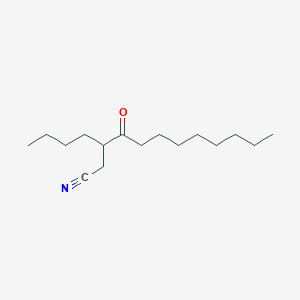

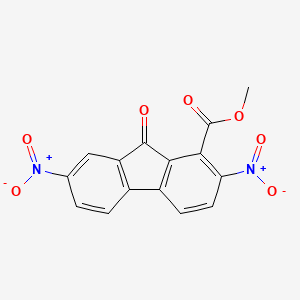
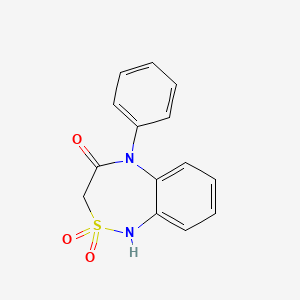


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

